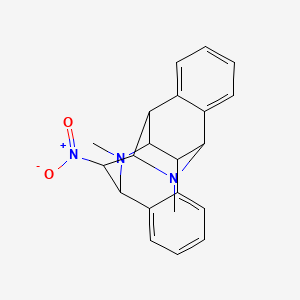
12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple fused rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and specific reactants tailored to achieve the desired substitutions and additions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other reduced forms.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Wissenschaftliche Forschungsanwendungen
12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of 12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophenes: Known for their semiconducting properties and used in organic electronics.
Phenanthridine Derivatives: Studied for their biological activities and potential therapeutic applications.
Uniqueness
What sets 12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- apart is its combination of functional groups and structural complexity, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both fundamental research and practical applications .
Eigenschaften
CAS-Nummer |
24516-67-4 |
|---|---|
Molekularformel |
C21H21N3O2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
10,21-dimethyl-12-nitro-10,21-diazahexacyclo[11.7.1.02,11.03,8.09,20.014,19]henicosa-3,5,7,14,16,18-hexaene |
InChI |
InChI=1S/C21H21N3O2/c1-22-17-13-9-5-3-7-11(13)16-19-15(17)12-8-4-6-10-14(12)18(23(19)2)21(20(16)22)24(25)26/h3-10,15-21H,1-2H3 |
InChI-Schlüssel |
UUMRZCBXYLHSJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C3C4C(C1C5=CC=CC=C5C2C(N4C)C6=CC=CC=C36)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


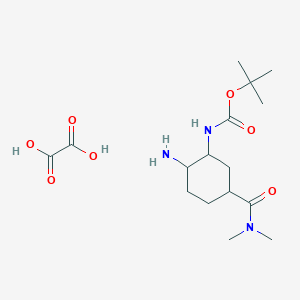
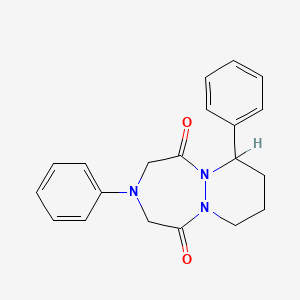
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)


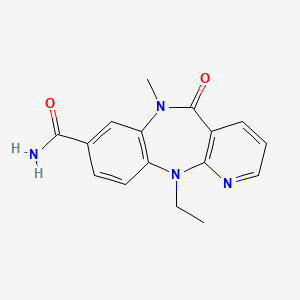
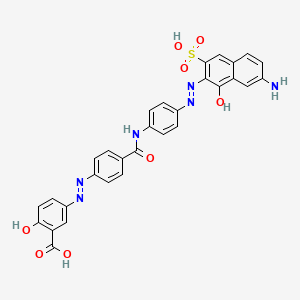
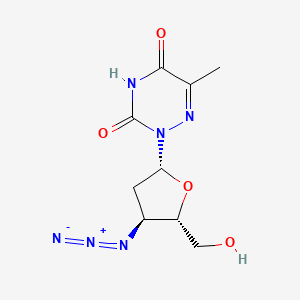
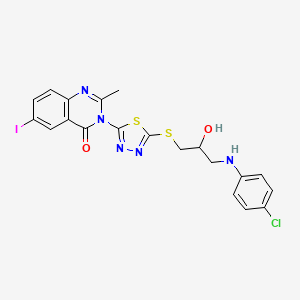
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

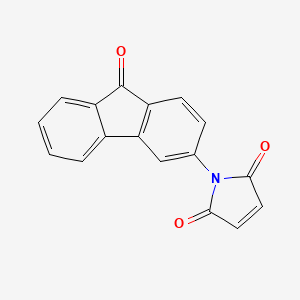
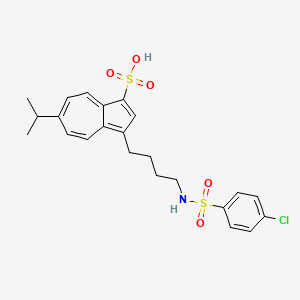
![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
